4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole
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Overview
Description
4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is a complex organic compound characterized by its unique structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole typically involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides in the presence of morpholine in hot ethanol . This reaction yields the desired compound with moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole involves its interaction with various molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-diphenyl-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole
- 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
Uniqueness
4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole is unique due to its specific structure and the presence of multiple sulfur atoms, which impart distinct chemical properties. This makes it particularly interesting for research in various scientific fields.
Properties
CAS No. |
37159-78-7 |
---|---|
Molecular Formula |
C8H8S3 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
3,4λ4,5-trithiatricyclo[5.3.1.04,11]undeca-1,4(11),6-triene |
InChI |
InChI=1S/C8H8S3/c1-2-6-4-9-11-8(6)7(3-1)5-10-11/h4-5H,1-3H2 |
InChI Key |
DEKIUUYPODQMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CSS3=C2C(=CS3)C1 |
Origin of Product |
United States |
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